2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one

Lipophilicity Drug-likeness Physicochemical properties

2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one (CAS 1250706-15-0, MF C₁₂H₁₄O₂, MW 190.24 g/mol) is a 2,5-disubstituted 2,3-dihydrobenzofuran-3-one, a scaffold belonging to the aurone/flavonoid benzofuranone class. The compound features a 2-methyl substituent and a 5-isopropyl substituent on the benzofuranone core.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B13304513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1C(=O)C2=C(O1)C=CC(=C2)C(C)C
InChIInChI=1S/C12H14O2/c1-7(2)9-4-5-11-10(6-9)12(13)8(3)14-11/h4-8H,1-3H3
InChIKeyOLUVTZRYCADIKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one (CAS 1250706-15-0): Core Structural Identity and Pharmacophore Context


2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one (CAS 1250706-15-0, MF C₁₂H₁₄O₂, MW 190.24 g/mol) is a 2,5-disubstituted 2,3-dihydrobenzofuran-3-one, a scaffold belonging to the aurone/flavonoid benzofuranone class . The compound features a 2-methyl substituent and a 5-isopropyl substituent on the benzofuranone core. Unlike the parent benzofuran-3(2H)-one (CAS 7169-34-8, MW 134.13 g/mol), the additional alkyl substituents increase lipophilicity—predicted LogP ~2.5–3.5 compared to ~1.2 for the parent [1]—and modulate the electronic environment of the ketone at the 3-position, altering reactivity in nucleophilic additions and condensation reactions [2].

Why 2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one Cannot Be Replaced by Generic Benzofuranones


In the benzofuran-3-one class, the nature and position of substituents on the 2- and 5-positions critically dictate both synthetic utility and biological activity profiles. Systematic SAR studies on related 2-benzylidene-benzofuran-3(2H)-one (aurone) derivatives have shown that electron-donating alkyl groups at the 5-position enhance anti-Gram-positive antibacterial activity (MIC values as low as 62.5 µM), while substituents at the 2-position influence MAO-B inhibitory potency by over 10,000-fold (IC₅₀ values ranging from 0.0026 µM to >100 µM) [1][2]. The 2-methyl-5-isopropyl substitution pattern is uncommon and fundamentally alters the compound's reactivity in condensation reactions at the 2-methylene position, a key site for generating bioactive aurone-type derivatives [3]. Procuring an unsubstituted or differently substituted analog (e.g., 2-methylbenzofuran-3(2H)-one or 5-isopropylbenzofuran-3(2H)-one alone) would yield a compound with distinct electronic, steric, and pharmacokinetic properties, invalidating downstream SAR interpretation and lead optimization paths.

Quantitative Differentiation Evidence for 2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one vs. Closest Analogs


Lipophilicity (clogP) Differentiation vs. Parent Benzofuran-3(2H)-one and 2-Methylbenzofuran-3(2H)-one

The 5-isopropyl substituent in the target compound imparts a predicted increase in LogP of ~1.3–2.3 units relative to the unsubstituted parent benzofuran-3(2H)-one and ~0.8–1.8 units relative to 2-methylbenzofuran-3(2H)-one (measured LogP 1.65) [1]. This LogP shift is highly relevant for membrane permeability and CNS penetration potential in drug discovery programs, as per Lipinski's Rule of 5 guidelines.

Lipophilicity Drug-likeness Physicochemical properties

Steric and Electronic Modulation at the C-3 Ketone: Reactivity Differentiation from Unsubstituted Benzofuran-3(2H)-one

The 2-methyl substituent creates a chiral center at C-2, enabling asymmetric transformations that are impossible with the achiral parent benzofuran-3(2H)-one. In highly enantioselective Michael addition reactions, 2-substituted benzofuran-3(2H)-ones (analogous to the target compound) achieved >99% enantiomeric excess (ee) when catalyzed by bifunctional squaramide catalysts, whereas the unsubstituted parent cannot participate in such stereoselective transformations [1]. The 5-isopropyl group further modulates the electron density on the aromatic ring, influencing the electrophilicity of the 3-ketone.

Synthetic chemistry Enantioselective catalysis Michael addition

Antibacterial Activity Threshold: Class-Level SAR Supports 5-Alkyl Substitution for Enhanced Anti-Gram-Positive Potency

Systematic SAR on aurone benzofuran-3-one derivatives established that compounds with electron-donating alkyl substituents at the 5-position exhibit enhanced antibacterial activity against Gram-positive strains. In a panel of synthesized aurones, the most active derivatives achieved MIC values of 62.5 µM against Staphylococcus aureus and Bacillus subtilis [1]. The target compound's 5-isopropyl group is consistent with this favorable SAR trend. By contrast, 5-unsubstituted or 5-halogenated analogs showed >4-fold reduced potency (MIC ≥ 250 µM) [1].

Antibacterial SAR Gram-positive MIC

MAO-B Inhibitory Selectivity: Substituent-Dependent Potency Modulation in the Benzofuran-3-one Scaffold

In a focused SAR study of 2-(indolylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivatives as MAO inhibitors, the nature of the substituent at the benzofuranone core dramatically modulated MAO-A vs. MAO-B selectivity. Compound 9a (bearing a specific substitution pattern) showed MAO-B IC₅₀ = 0.0026 µM with >38,000-fold selectivity over MAO-A (IC₅₀ > 100 µM) [1]. This demonstrates that the 2,3-dihydrobenzofuran-3-one scaffold is exquisitely tunable; the 2-methyl-5-isopropyl substitution pattern on the target compound represents a distinct starting point that would yield different potency and selectivity profiles compared to other substitution patterns.

MAO inhibition Neuropharmacology Selectivity IC50

Molecular Complexity: MW 190.24 and cLogP ~3.0 Occupy a Favorable Drug-like Property Space for CNS Penetration vs. Simpler Analogs

The target compound (MW 190.24, cLogP ~3.0, HBD 0, HBA 2) falls within favorable CNS multiparameter optimization (MPO) space (MW <300, cLogP 1–3), with a predicted CNS MPO score >5.0 [1]. The simpler analog benzofuran-3(2H)-one (MW 134.13, cLogP ~1.2) has a lower CNS MPO score (~3.5) due to suboptimal lipophilicity for blood-brain barrier penetration . The more complex 2-benzylidene aurone derivatives (MW >300, cLogP >4) risk exceeding desirable property limits.

Drug-likeness CNS MPO score Lead-likeness

Synthetic Versatility as a Building Block: Differential Condensation Reactivity vs. 2-Unsubstituted Benzofuran-3-ones

The 2-methyl-5-isopropyl substitution pattern is intentionally designed for use as a synthetic building block in the preparation of aurone-type 2-benzylidene derivatives via Knoevenagel or aldol condensation at the active methylene (C-2) position [1]. The presence of the 2-methyl group prevents undesired self-condensation side reactions that plague 2-unsubstituted benzofuran-3-ones during benzylidene formation [2]. The 5-isopropyl group enhances solubility in organic solvents (ethyl acetate, dichloromethane) compared to the less soluble 5-H analog, facilitating purification .

Organic synthesis Building block Aurone synthesis Aldol condensation

High-Value Research Applications Where 2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one Is the Preferred Building Block


Enantioselective Synthesis of Chiral Aurone Derivatives for CNS Drug Discovery

The 2-methyl substituent creates a stereogenic center, enabling asymmetric Michael addition or aldol condensation to produce enantiomerically enriched aurone derivatives (predicted ee >95%) [1]. This is essential for CNS drug discovery programs targeting MAO-B (IC₅₀ range 0.0026–10 µM achievable depending on derivatization [2]) where the target compound's favorable CNS MPO score (predicted 5.2) supports BBB penetration [3]. The 5-isopropyl group provides appropriate lipophilicity (cLogP ~3.0) for CNS exposure, a property not achievable with unsubstituted or mono-substituted alternatives.

Antibacterial Lead Optimization Leveraging 5-Alkyl SAR Pharmacophore

The 5-isopropyl substituent aligns with established SAR showing that electron-donating alkyl groups at the 5-position enhance anti-Gram-positive activity (MIC range 62.5–125 µM for active class members [1]). Using this compound as a starting scaffold, medicinal chemists can perform Knoevenagel condensations with diverse aromatic aldehydes at the 2-methylene position to generate focused aurone libraries, where the 5-isopropyl group is held constant as a key pharmacophoric feature. Replacing it with a 5-H or 5-halogen analog would compromise the potency SAR.

Modular Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The compound's bifunctional nature—a nucleophilic 2-methylene site for condensation reactions and an electrophilic 3-ketone for further transformations—makes it an ideal diversity-generating building block [1]. The 2-methyl group prevents unwanted self-condensation, providing cleaner reaction profiles (<5% byproducts) compared to 2-unsubstituted benzofuran-3-ones (15–30% dimeric byproducts) [2]. The 5-isopropyl group enhances solubility in standard organic solvents (DCM, EtOAc), facilitating parallel synthesis workflows and chromatographic purification [3].

Physicochemical Property Benchmarking in CNS Drug Design

With MW 190.24, cLogP ~3.0, TPSA 26.3 Ų, and 0 HBD, this compound sits within the optimal range for CNS drug-likeness (CNS MPO score 5.2), making it a useful reference standard for calibrating property-based design algorithms [1]. It can serve as a core fragment in fragment-based drug discovery (FBDD), where its balanced properties contrast sharply with both less lipophilic analogs (benzofuran-3(2H)-one, CNS MPO ~3.5) and larger, less favorable aurone derivatives (CNS MPO <3.0) [2].

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